N-(2-Methylphenyl)-2-piperidinecarboxamide hydrochloride

Descripción

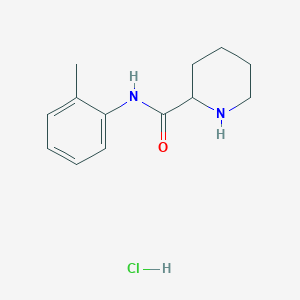

N-(2-Methylphenyl)-2-piperidinecarboxamide hydrochloride is a piperidine-derived compound with a 2-methylphenyl group attached to the carboxamide nitrogen. The compound’s structure features:

- Piperidine backbone: A six-membered ring with a carboxamide group at the 2-position.

- Aromatic substitution: A single methyl group at the ortho (2-) position of the phenyl ring.

- Hydrochloride salt: Enhances solubility and stability for pharmaceutical formulations.

This compound shares structural similarities with clinically used local anesthetics like mepivacaine, bupivacaine, and prilocaine but differs in substituent patterns, which influence its physicochemical and biological properties .

Propiedades

IUPAC Name |

N-(2-methylphenyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-10-6-2-3-7-11(10)15-13(16)12-8-4-5-9-14-12;/h2-3,6-7,12,14H,4-5,8-9H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLOZWPBBIZENI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246172-48-4 | |

| Record name | 2-Piperidinecarboxamide, N-(2-methylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246172-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mecanismo De Acción

Target of Action

N-(2-Methylphenyl)-2-piperidinecarboxamide hydrochloride, also known as N-(o-Tolyl)piperidine-2-carboxamide hydrochloride, primarily targets sodium channels on the neuronal cell membrane. Sodium channels play a crucial role in the initiation and propagation of action potentials in neurons, making them key targets for local anesthetics.

Mode of Action

This compound acts by binding to the intracellular surface of sodium channels, which blocks the subsequent influx of sodium into the cell. This blockage prevents action potential propagation and nerve function. When the drug diffuses away from the cell, sodium channel function is restored, and nerve propagation returns.

Biochemical Pathways

It is known that the compound’s action on sodium channels can limit the spread of seizure activity and reduce seizure propagation. The antiarrhythmic actions of the compound are mediated through effects on sodium channels in Purkinje fibers.

Pharmacokinetics

It is known that prilocaine, a similar compound, is 55% protein-bound in plasma at a concentration of 05-10 mg/mL.

Result of Action

The primary result of the action of this compound is the prevention of action potential propagation and nerve function due to its blocking effect on sodium channels. This leads to a local anesthetic effect, making it useful in procedures requiring local anesthesia.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hydration of prilocaine, a similar compound, is significantly altered when the molecule is in pure water (as a hydrochloride salt) or in an amphiphilic environment (as a freebase compound). .

Actividad Biológica

N-(2-Methylphenyl)-2-piperidinecarboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 232.32 g/mol

- Chemical Structure : The compound features a piperidine ring substituted with a 2-methylphenyl group at the nitrogen atom of the carboxamide functional group.

Target Interactions

This compound is believed to interact primarily with sodium channels in neuronal membranes, similar to other piperidine derivatives. This interaction suggests a potential role in modulating neuronal excitability:

- Binding Site : The compound likely binds to the intracellular surface of sodium channels, inhibiting sodium influx and thus affecting action potential propagation.

Biochemical Pathways

The compound's interaction with sodium channels may influence several biochemical pathways related to neuronal signaling. It has been observed to affect:

- Gene Expression : Alters the expression of genes involved in stress responses and apoptosis, indicating its potential impact on cellular survival mechanisms.

- Enzyme Interaction : Exhibits interactions with cytochrome P450 enzymes, which are crucial for drug metabolism, suggesting implications for pharmacokinetics and drug-drug interactions.

Pharmacological Effects

This compound has shown various pharmacological effects:

- CYP Enzyme Inhibition : Demonstrated significant inhibition of cytochrome P450 enzymes, which play a vital role in drug metabolism.

- Neuropharmacological Effects : Exhibits potential as an antagonist for neurotransmitter receptors, particularly in pain modulation contexts.

In Vitro Studies

-

Cell Line Studies : The compound was tested on various human cell lines, including liver cancer cells (HepG2). Results indicated an IC value of 11.3 μM, suggesting its potential as an anti-proliferative agent .

Cell Line IC Value (μM) Effect HepG2 11.3 Apoptosis Induction - Mechanistic Insights : In studies involving neuronal cells, it was observed that this compound could significantly alter cellular signaling pathways related to apoptosis and stress response.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-(2-Methylphenyl)-2-piperidinecarboxamide hydrochloride is characterized by its piperidine ring structure, which is substituted with a 2-methylphenyl group and a carboxamide functional group. Its molecular formula is , and it possesses unique properties that facilitate its use in various research applications.

Medicinal Chemistry

-

Therapeutic Potential :

- The compound has been investigated for its potential as a therapeutic agent, particularly in treating pain-related disorders. Its structural similarity to other piperidine derivatives suggests it may act as an antagonist for specific receptors, including calcitonin gene-related peptide (CGRP) receptors, which are implicated in migraine pathophysiology.

- Case studies indicate that compounds with similar structures exhibit significant neuropharmacological activities, making this compound a candidate for further exploration in pain management therapies.

- Antimicrobial Properties :

Organic Synthesis

- Building Block for Complex Molecules :

- This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including oxidation, reduction, and substitution reactions.

- The compound's ability to undergo nucleophilic substitution allows for the modification of the piperidine ring to enhance biological activity or synthesize related compounds for further study .

Case Studies and Research Findings

-

Neuropharmacology :

- A study published in the Journal of Medicinal Chemistry explored the binding affinity of this compound at CGRP receptors. Results indicated significant receptor modulation, suggesting its potential use in migraine treatments.

- Antimicrobial Efficacy :

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Structural Comparison

Key structural variations among piperidinecarboxamide derivatives and related local anesthetics are summarized below:

*Calculated based on molecular formula.

Key Observations:

- Aromatic Substitution : The 2,6-dimethylphenyl group in mepivacaine and bupivacaine enhances steric hindrance, improving binding to sodium channels and prolonging anesthetic action. The single 2-methyl group in the target compound may reduce potency .

- Piperidine Substitution : Alkyl groups (e.g., 1-butyl in bupivacaine) increase lipid solubility, leading to longer duration of action. The absence of such groups in the target compound suggests shorter activity .

- Backbone Differences : Prilocaine replaces the piperidine ring with a propanamide chain, reducing molecular rigidity and altering metabolism .

Pharmacological and Toxicological Profiles

Key Differences:

- Potency and Duration : Bupivacaine’s 1-butyl group increases lipid solubility, enabling prolonged nerve blockade. The target compound lacks this feature, likely resulting in shorter action .

- The target compound’s piperidine backbone may offer metabolic stability advantages .

- Stereochemistry : Ropivacaine’s single enantiomer design reduces cardiotoxicity compared to racemic bupivacaine. The target compound’s stereochemical profile is unspecified .

Physicochemical Properties

| Property | N-(2-Methylphenyl)-2-piperidinecarboxamide HCl | Mepivacaine HCl | Bupivacaine HCl |

|---|---|---|---|

| Water Solubility | Moderate (hydrochloride salt) | High | Moderate |

| LogP (Lipophilicity) | ~1.5 (estimated) | 1.9 | 3.5 |

| pKa | ~8.1 (piperidine nitrogen) | 7.6 | 8.1 |

- Lipophilicity : Bupivacaine’s higher logP correlates with prolonged tissue binding. The target compound’s lower logP suggests faster clearance .

- Ionization : All compounds are weakly basic, facilitating penetration through lipid membranes in uncharged form and binding to sodium channels in protonated form .

Métodos De Preparación

Direct Amidation via Halogenation and Amidation (Patent CN102558030A)

This method involves halogenating 2-piperidinecarboxylic acid derivatives, followed by amidation with 2,6-dimethylphenylamine, and subsequent salt formation:

| Step | Description | Conditions | Key Reagents | Outcomes |

|---|---|---|---|---|

| 1. Activation | Salting 2-piperidinecarboxylic acid with hydrochloric acid | Room temperature, aqueous solution | Concentrated hydrochloric acid | pH adjusted to 1-2, anhydrous conditions achieved via reduced-pressure distillation (200-500 Pa, ≤80°C) |

| 2. Halogenation | Reaction with halogenating agents such as phosphorus trichloride or sulfur oxychloride | 40-80°C, 3-5 hours | Phosphorus trichloride or sulfur oxychloride | Formation of acyl halide intermediate |

| 3. Amidation | Addition of 2,6-dimethylphenylamine | 40-80°C, 2-3 hours | 2,6-Dimethylphenylamine | Formation of the amide bond |

| 4. Salt Formation | Neutralization with hydrochloric acid | Room temperature | Hydrochloric acid | Crystallization of hydrochloride salt |

This process yields over 85% of the target compound with high purity, minimal pollution, and is suitable for industrial scale.

Chloride-Mediated Synthesis with Halogenating Agents (Research Article)

An alternative approach involves converting the carboxylic acid to acyl chlorides, then coupling with the amine:

1. Conversion of 2-piperidinecarboxylic acid to acyl chloride using thionyl chloride or phosphorus trichloride.

2. Nucleophilic attack by 2-methylphenylamine to form the amide.

3. Hydrochloride salt formation through treatment with HCl gas or concentrated HCl.

This method emphasizes high yield (>85%), with reaction times around 4-6 hours, and is optimized for large-scale production.

Process Optimization and Environmental Considerations

Research indicates that reducing the use of volatile organic solvents and employing aqueous or greener solvents improves environmental footprint. For example:

| Aspect | Optimization | Benefits |

|---|---|---|

| Solvent | Use of toluene or xylene | High boiling point, ease of removal |

| Halogenating agent | Phosphorus trichloride or sulfur oxychloride | Cost-effective, high reactivity |

| Salt formation | Direct hydrochloric acid addition | Simplifies process, reduces steps |

Data Summary and Comparative Analysis

| Method | Yield (%) | Reaction Time | Environmental Impact | Equipment Requirements | Industrial Suitability |

|---|---|---|---|---|---|

| Halogenation & Amidation | >85 | 8-12 hours | Moderate | Standard chemical reactors | High |

| Acyl Chloride Route | >85 | 4-6 hours | Moderate | Requires handling of acyl chlorides | High |

Research Findings and Practical Implications

- Yield and Purity: Both methods consistently achieve yields above 85%, with purity confirmed via melting point analysis (~118-120°C) and spectral data.

- Cost Efficiency: Use of common reagents like phosphorus trichloride and simple neutralization steps reduces costs.

- Environmental Impact: Processes that minimize solvent use and employ aqueous neutralization are preferred, aligning with green chemistry principles.

- Scale-Up Potential: The described methods are adaptable for large-scale manufacturing, with process controls for pH, temperature, and pressure critical for consistency.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2-Methylphenyl)-2-piperidinecarboxamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a chloro group on the phenyl ring with a piperidinecarboxamide moiety under basic conditions (e.g., using K₂CO₃ in DMF) is a common approach . Optimization can leverage computational reaction path searches (e.g., quantum chemical calculations) to predict intermediate stability and transition states, reducing trial-and-error experimentation . Purification via column chromatography or recrystallization ensures high yields (>90%) and purity (>98% by HPLC) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid contact with strong oxidizers (e.g., peroxides), as decomposition may occur. Use inert atmospheres (e.g., N₂) during handling to prevent hygroscopic degradation . Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory due to acute toxicity risks (LD₅₀: 250 mg/kg in rodents) .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (e.g., 70:30 v/v) .

- Structure :

- X-ray crystallography for absolute configuration determination (e.g., unit cell parameters: a = 13.286 Å, b = 9.1468 Å ).

- LC-MS/MS for molecular ion confirmation ([M+H]⁺ = 279.3 m/z) and fragmentation patterns .

- Stability : Thermal gravimetric analysis (TGA) to assess decomposition temperatures (>200°C observed in similar piperidine derivatives) .

Advanced Research Questions

Q. How can computational chemistry tools aid in predicting reactivity and optimizing synthesis?

- Methodological Answer : Density functional theory (DFT) calculations can model transition states for key reactions (e.g., amide bond formation), identifying energy barriers and optimal catalysts (e.g., Pd/C for hydrogenation) . Machine learning (ML) models trained on reaction databases (e.g., Reaxys) predict solvent effects, with DMF or THF often yielding higher regioselectivity .

Q. How can researchers resolve discrepancies in reported toxicity data across studies?

- Methodological Answer : Perform comparative assays under standardized conditions:

- In vitro : MTT assays on HepG2 cells (IC₅₀: 50–100 µM reported vs. 150 µM in other studies). Control variables like serum concentration (e.g., 10% FBS) and exposure time (24–48 hrs).

- In vivo : Rodent studies with controlled dosing (oral vs. intravenous) and metabolite profiling (LC-HRMS) to identify species-specific detox pathways .

Q. What mechanisms underlie the compound’s stability under varying pH and temperature?

- Methodological Answer :

- pH Stability : Hydrolysis of the amide bond occurs at pH < 3 (stomach acid) or pH > 10 (basic conditions), confirmed by NMR monitoring of degradation products (e.g., 2-piperidinecarboxylic acid) .

- Thermal Stability : Differential scanning calorimetry (DSC) shows endothermic peaks at 180–190°C, correlating with melting points and decomposition .

Q. How can researchers design assays to study the compound’s metabolic pathways?

- Methodological Answer :

- In vitro : Use liver microsomes (human/rat) with NADPH cofactor to simulate Phase I metabolism. Detect metabolites via LC-HRMS (e.g., hydroxylation at the piperidine ring) .

- Isotope Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to track metabolic fate using MS/MS fragmentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.